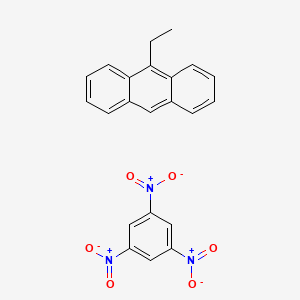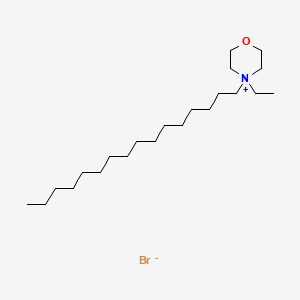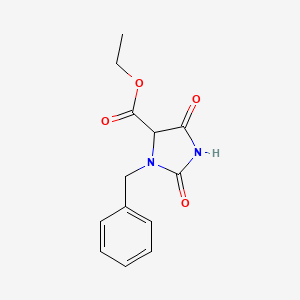
Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate is a chemical compound belonging to the class of imidazolidine derivatives. This compound features a unique structure with a benzyl group attached to the imidazolidine ring, which is further substituted with ethyl and carboxylate groups. Imidazolidine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized with urea to yield the desired imidazolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to achieve the desired quality.
化学反应分析
Types of Reactions
Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: Research explores its potential as a therapeutic agent for treating diseases, including cancer, infections, and neurological disorders.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to influence signaling pathways, leading to various biological effects.
相似化合物的比较
Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate can be compared with other imidazolidine derivatives, such as:
Ethyl 2,5-dioxoimidazolidine-4-carboxylate: Lacks the benzyl group, resulting in different chemical and biological properties.
Benzyl 2,5-dioxoimidazolidine-4-carboxylate: Lacks the ethyl group, which affects its solubility and reactivity.
Ethyl 3-phenyl-2,5-dioxoimidazolidine-4-carboxylate: Contains a phenyl group instead of a benzyl group, leading to variations in steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
56598-93-7 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC 名称 |
ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-2-19-12(17)10-11(16)14-13(18)15(10)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,16,18) |
InChI 键 |
ZUWBGEUXLDJYPA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(=O)NC(=O)N1CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dithiaspiro[4.5]decane-2,3-dione](/img/structure/B14010801.png)

![[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B14010816.png)
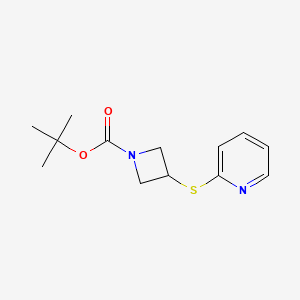
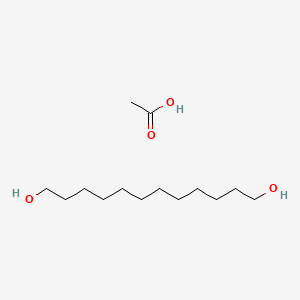

![Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate](/img/structure/B14010835.png)
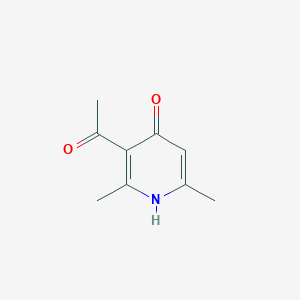
![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)
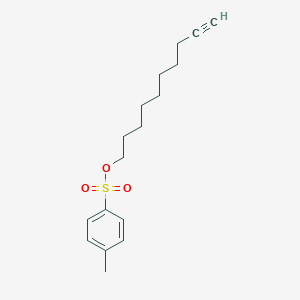
![Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-](/img/structure/B14010871.png)
